molecular formula C10H9NO B018371 6-Methoxyquinoline CAS No. 5263-87-6

6-Methoxyquinoline

Cat. No. B018371
CAS RN: 5263-87-6
M. Wt: 159.18 g/mol
InChI Key: HFDLDPJYCIEXJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methoxyquinoline and its derivatives has been explored through various methodologies. For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline through three steps including cyclization, nitrification, and chlorination, achieving a yield of 85% (Lei Zhao, Fei Lei, Yuping Guo, 2017). Another study detailed the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one through a five-step process starting from vanillin (Li Zhong-chun, 2006).

Molecular Structure Analysis

The molecular structure of 6-Methoxyquinoline has been elucidated through various spectroscopic techniques. Studies like those on 6-methoxyquinoline N-oxide dihydrate have provided insight into the crystalline structure and molecular packing, further complemented by computational studies using Hartree-Fock method or density functional theory (R. Moreno-Fuquen et al., 2013).

Chemical Reactions and Properties

6-Methoxyquinoline participates in various chemical reactions, demonstrating its versatility as a compound. For example, its ability to undergo photoinduced tautomerization by excited state proton transfer(s) has been studied in solutions (O. Poizat et al., 2004). Additionally, its reaction with dimethylamine solution in alcohol was shown to produce aminodehalogenation products and nucleophilic substitution of methoxy groups, leading to the synthesis of new quinoline proton sponges (O. V. Dyablo et al., 2015).

Physical Properties Analysis

The photophysical properties of 6-Methoxyquinoline have been extensively studied, revealing the dynamics of photoexcited molecules and their interactions with solvents. This includes the study of absorption and fluorescence spectra, indicating strong base properties in the excited state and their implications for proton exchange rates (S. Schulman et al., 1974).

Chemical Properties Analysis

The chemical properties of 6-Methoxyquinoline, including its interactions with metal ions and its use as a fluorescent probe, have been a subject of interest. A novel fluorescent Zn^2+ probe based on 6-methoxyquinolin showed high selectivity and strong fluorescence responses, illustrating the compound's potential in biochemical applications (Huaping Zhao et al., 2011).

Scientific Research Applications

  • Fluorescence Studies

    • Field : Physical Chemistry
    • Application : 6-Methoxyquinoline is used in fluorescence studies. Its absorption and fluorescence spectra were studied as a continuous function of pH .
    • Method : The fluorescence of 6-Methoxyquinoline is used to calculate the rates and equilibria of proton exchange in the excited state .
    • Results : The study inferred the ketonic character of the quinolinemethanol group of the alkaloids and the existence of an intramolecular hydrogen bond in quinine but not in quinidine .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Chemistry
    • Application : The cinchona alkaloids quinine and quinidine are derived from the 6-methoxyquinoline nucleus and are well known for their pharmaceutical applications .
    • Method : Quinine is used as an antimalarial and quinidine as an antipyretic and depressant of cardiac fibrillation .
    • Results : The pharmacological actions of these drugs are thought to differ as a result of their geometric differences .
  • Synthesis of Organic Compounds

    • Field : Organic Chemistry
    • Application : 6-Methoxyquinoline can be used as a building block for the synthesis of other organic compounds .
    • Method : It is used especially in the synthesis of compounds with potential pharmaceutical applications .
    • Results : This has led to the development of a variety of organic compounds with diverse properties .
  • Fluorescent Probe

    • Field : Biochemical and Biomedical Research
    • Application : Due to its ability to bind nucleic acids and proteins, 6-Methoxyquinoline can be used as a fluorescent probe .
    • Method : It is used in biochemical and biomedical research to study the interactions of these molecules .
    • Results : This has provided valuable insights into the structure and function of nucleic acids and proteins .
  • Fluorescent Sensors

    • Field : Analytical Chemistry
    • Application : 6-Methoxyquinoline is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors .
    • Method : The fluorescence properties of 6-Methoxyquinoline are exploited to create sensors that can detect the presence of zinc and chlorine .
    • Results : These sensors have been used in various analytical applications, providing a means of detecting and quantifying these elements .
  • Tubulin Polymerization Inhibitors

    • Field : Biochemistry
    • Application : 6-Methoxyquinoline is used in the synthesis of 5-Amino-2-aroylquinolines, which are potent tubulin polymerization inhibitors .
    • Method : These compounds inhibit the polymerization of tubulin, a protein that is essential for the formation of the cytoskeleton in cells .
    • Results : This has potential applications in the treatment of diseases such as cancer, where the inhibition of cell division is a key therapeutic strategy .
  • Fluorescent Zinc and Chlorine Sensors

    • Field : Analytical Chemistry
    • Application : 6-Methoxyquinoline is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors .
    • Method : The fluorescence properties of 6-Methoxyquinoline are exploited to create sensors that can detect the presence of zinc and chlorine .
    • Results : These sensors have been used in various analytical applications, providing a means of detecting and quantifying these elements .
  • Inhibitors of Bacterial DNA Gyrase and Topoisomerase

    • Field : Biochemistry
    • Application : 6-Methoxyquinoline is used in the synthesis of 3-Fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase .
    • Method : These compounds inhibit the activity of bacterial DNA gyrase and topoisomerase, enzymes that are essential for DNA replication .
    • Results : This has potential applications in the treatment of bacterial infections, as these enzymes are often targets for antibacterial drugs .

Safety And Hazards

6-Methoxyquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 6-Methoxyquinoline research could involve further exploration of its antitumor effects and the mechanisms of toxic action . Additionally, its potential as a fluorescent zinc and chlorine sensor, as well as a potent tubulin polymerization inhibitor, could be investigated .

properties

IUPAC Name

6-methoxyquinoline
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InChI

InChI=1S/C10H9NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3
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InChI Key

HFDLDPJYCIEXJP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC2=C(C=C1)N=CC=C2
Source PubChem
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Molecular Formula

C10H9NO
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DSSTOX Substance ID

DTXSID9063746
Record name Quinoline, 6-methoxy-
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Molecular Weight

159.18 g/mol
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Physical Description

Melting point = 26.5 deg C; [ChemIDplus] Clear dark red liquid; mp = 18-20 deg C; [Sigma-Aldrich MSDS], Colourless to pale yellow liquid; heavy sweet aroma
Record name 6-Methoxyquinoline
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Solubility

Very slightly soluble in water, Soluble (in ethanol)
Record name 6-Methoxyquinoline
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Density

1.151-1.154 (20º)
Record name 6-Methoxyquinoline
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Vapor Pressure

0.00323 [mmHg]
Record name 6-Methoxyquinoline
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Product Name

6-Methoxyquinoline

CAS RN

5263-87-6
Record name 6-Methoxyquinoline
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Record name Quinoline, 6-methoxy-
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Record name 6-METHOXYQUINOLINE
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Synthesis routes and methods I

Procedure details

3-cyano, 4-oxo, 6-methoxy dihydroquinoline was reacted with phosphorus oxychloride in acetonitrile at 85° C. for 5 hr to give 3-cyano, 4-chloro, 6-methoxy quinoline 97% purity by HPLC
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Synthesis routes and methods II

Procedure details

A mixture of p-methoxyaniline (24.6 g, 0.2 mol), ferrous sulfate (8.34 g, 0.03 mol), glycerol (73.6 g, 60 mL), p-nitrophenol (16.68 g, 0.12 mol), and concentrated sulfuric acid (10 mL) was heated gently to 70° C. Then a second portion of concentrated sulfuric acid (25 mL) was added dropwise to the reaction mixture and it was stirred at reflux for 8 hours. After cooling down to room temperature, the reaction mixture was basified to pH=5.5 with 15% aqueous sodium hydroxide solution in an ice bath. The resulting precipitate was filtered, dried and 16 g of 6-methoxy-quinoline was obtained as a yellow solid (50% yield).
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50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,710
Citations
SG Schulman, RM Threatte… - Journal of …, 1974 - Wiley Online Library
… 6-Methoxyquinoline is a stronger base in the lowest excited … the alkaloids and 6-methoxyquinoline are employed to infer … Keyphrases 6-Methoxyquinoline nucleus-absorption and fluo…
Number of citations: 90 onlinelibrary.wiley.com
MDMCR da Silva, LM Santos, ALR Silva… - The Journal of Chemical …, 2003 - Elsevier
The standard (p o =0.1 MPa ) molar enthalpies of formation, at T=298.15 K , were determined using static-bomb calorimetry for crystalline 6-methoxyquinoline N-oxide (6MeOQUINO), …
Number of citations: 62 www.sciencedirect.com
O Poizat, E Bardez, G Buntinx… - The Journal of Physical …, 2004 - ACS Publications
… For comparison, we also give an analysis of the photophysics of the 6-methoxyquinoline molecule (6MeOQ), for which the acid−base properties are simpler because only the quinoline/…
Number of citations: 90 pubs.acs.org
D Pant, HB Tripathi, DD Pant - Journal of luminescence, 1992 - Elsevier
The excited state dynamics of quinine sulphate (QS), quinidine (Qd) and 6-methoxyquinoline (6MQ) has been studied as a function of pH in steady state and nanosecond time resolved …
Number of citations: 52 www.sciencedirect.com
YT Varma, DD Pant - Spectrochimica Acta Part A: Molecular and …, 2016 - Elsevier
… 6-Methoxyquinoline (6MQ) is a parent molecule of spectroscopically well known molecules … surface charge on the photophysics of protonated 6-methoxyquinoline (6MQ + ) in anionic, …
Number of citations: 52 www.sciencedirect.com
D Pant, HB Tripathi, DD Pant - Journal of Photochemistry and Photobiology …, 1991 - Elsevier
Steady state and transient studies of 6-methoxyquinoline (6MQ) were undertaken. 6MQ undergoes a large change of dipole moment on excitation. The low energy absorption band L b …
Number of citations: 30 www.sciencedirect.com
C Villa-Pérez, IC Ortega… - … für Naturforschung B, 2015 - degruyter.com
… Because 6-methoxyquinoline (6MQ) is a liquid compound that is easily oxidizable, the primary objective of this paper was to study its behavior in the solid state. For that reason and …
Number of citations: 8 www.degruyter.com
JF Cadavid-Vargas, C Villa-Pérez, MC Ruiz… - JBIC Journal of …, 2019 - Springer
… 6-methoxyquinoline (6MQ) as ligand [15, 16]. Moreover, the crystal structure of many complexes with 6-methoxyquinoline … if the complexation process of 6-methoxyquinoline with Ag(I), …
Number of citations: 5 link.springer.com
E Pines, D Huppert, M Gutman, N Nachliel… - The Journal of …, 1986 - ACS Publications
… We have demonstrated that compounds like acridine or 6methoxyquinoline (6MQ) can be used for pulse alkalinization of small solutes or proteins in aqueous solutions.15 Naturally, it …
Number of citations: 67 pubs.acs.org
T Varma, S Joshi, DD Pant - Journal of Molecular Liquids, 2013 - Elsevier
Electronic absorption and fluorescence spectra of protonated 6-methoxyquinoline (6MQ + ) and neutral 6-methoxyquinoline (6MQ) have been recorded at room temperature in wide …
Number of citations: 15 www.sciencedirect.com

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